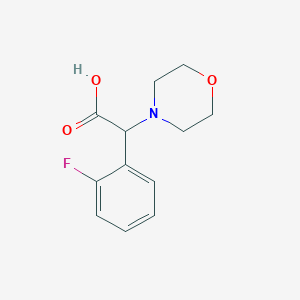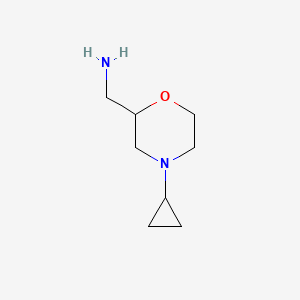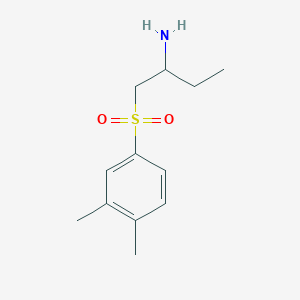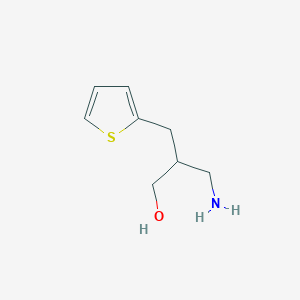
2-(1-アミノエチル)-5-メチルチアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of a thiazole ring substituted with a methyl group and an ethanamine side chain.
科学的研究の応用
1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
作用機序
Target of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
生化学分析
Biochemical Properties
1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . This interaction disrupts the replication process, leading to antibacterial effects. Additionally, 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine may interact with other enzymes involved in metabolic pathways, contributing to its diverse biological activities.
Cellular Effects
1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities by modulating the expression of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase enzymes . Furthermore, 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine may affect cellular metabolism by interacting with enzymes involved in energy production and utilization.
Molecular Mechanism
The molecular mechanism of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives have been shown to bind to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical processes . For example, the inhibition of DNA gyrase by 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine prevents bacterial DNA replication, leading to antibacterial effects. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine may change over time due to its stability, degradation, and long-term effects on cellular function. Thiazole derivatives are generally stable under standard laboratory conditions, but their stability may be affected by factors such as temperature, pH, and exposure to light . Over time, 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine may undergo degradation, leading to changes in its biological activity. Long-term studies have shown that thiazole derivatives can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies, where the biological activity of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine increases with dosage up to a certain point, beyond which adverse effects become more prominent.
Metabolic Pathways
1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiazole derivatives are metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate their biotransformation and elimination from the body . This compound may also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine within cells and tissues involve interactions with transporters and binding proteins. Thiazole derivatives are known to be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cells, 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is influenced by targeting signals and post-translational modifications. Thiazole derivatives may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals present in their structure . These compounds may also undergo post-translational modifications, such as phosphorylation or acetylation, which can affect their activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production methods for thiazole derivatives, including 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine, often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions: 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
類似化合物との比較
2-Acetylthiazole: Another thiazole derivative with similar structural features.
5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine: A thiazole derivative with different substituents.
Uniqueness: 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRXZMUYJYMSDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920458-76-0 |
Source


|
| Record name | 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














